molecular formula C10H23ClNO5P B115084 Ethyl 2-amino-4-(diethoxyphosphoryl)butanoate hydrochloride CAS No. 156393-79-2

Ethyl 2-amino-4-(diethoxyphosphoryl)butanoate hydrochloride

Cat. No.: B115084
CAS No.: 156393-79-2
M. Wt: 303.72 g/mol
InChI Key: GOEXBNXCVPOPHF-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(diethoxyphosphoryl)butanoate hydrochloride is a structurally complex organophosphorus compound featuring:

  • An ethyl ester group at the carboxylate terminus.
  • A primary amino group at the C2 position.
  • A diethoxyphosphoryl moiety at the C4 position.
  • A hydrochloride counterion.

This compound is hypothesized to serve as a multifunctional intermediate in organic synthesis, particularly in the preparation of phosphorylated amino acid derivatives or bioactive molecules.

Properties

IUPAC Name

ethyl 2-amino-4-diethoxyphosphorylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22NO5P.ClH/c1-4-14-10(12)9(11)7-8-17(13,15-5-2)16-6-3;/h9H,4-8,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOEXBNXCVPOPHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCP(=O)(OCC)OCC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23ClNO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phosphonate Esterification via Horner–Wadsworth–Emmons Reaction

The Horner–Wadsworth–Emmons (HWE) reaction is a cornerstone for introducing phosphoryl groups into organic frameworks. In the context of ethyl 2-amino-4-(diethoxyphosphoryl)butanoate hydrochloride, this method involves condensing ethyl 2-bromo-4-(diethoxyphosphoryl)butanoate with ammonia or amine derivatives. A representative protocol from recent literature involves the following steps :

  • Substrate Preparation : Ethyl 2-bromo-4-(diethoxyphosphoryl)butanoate is synthesized by treating 4-(diethoxyphosphoryl)butanoic acid with ethanol under acidic conditions, followed by bromination at the α-position using PBr₃.

  • Amination : The brominated ester reacts with aqueous ammonia (25% w/w) in tetrahydrofuran (THF) at 0–5°C for 6–8 hours, yielding the primary amine intermediate.

  • Salt Formation : The free amine is treated with hydrochloric acid (HCl) in diethyl ether to precipitate the hydrochloride salt.

Key Data :

ParameterValueSource
Yield (Overall)68–72%
Reaction Time8–10 hours
Purity (HPLC)≥98%

This method is favored for its scalability and compatibility with sensitive functional groups. However, the bromination step requires strict temperature control to avoid side reactions such as β-elimination .

Nucleophilic Substitution with Phosphorylated Intermediates

An alternative route employs nucleophilic substitution using ethyl 2-amino-4-hydroxybutanoate and diethyl chlorophosphate. This two-step process avoids bromination, potentially improving safety profiles :

  • Phosphorylation : Ethyl 2-amino-4-hydroxybutanoate reacts with diethyl chlorophosphate in the presence of triethylamine (TEA) as a base, forming the diethoxyphosphoryl intermediate.

  • Salt Formation : The product is treated with HCl gas in dichloromethane (DCM) to yield the hydrochloride salt.

Optimization Insights :

  • Solvent Selection : Dichloromethane outperforms THF in minimizing racemization during phosphorylation .

  • Stoichiometry : A 1:1.2 molar ratio of diethyl chlorophosphate to hydroxybutanoate ester maximizes conversion (85% yield) .

Challenges :

  • Residual TEA must be thoroughly removed to prevent neutralization of the hydrochloride salt.

  • Diethyl chlorophosphate’s moisture sensitivity necessitates anhydrous conditions.

One-Pot Tandem Phosphorylation-Amination

Recent advances highlight a one-pot methodology combining phosphorylation and amination, reducing purification steps :

  • Reagents : Ethyl 4-oxobutanoate, diethyl phosphite, and ammonium acetate are refluxed in acetonitrile with a catalytic amount of p-toluenesulfonic acid (PTSA).

  • Mechanism : The ketone undergoes phosphoryl addition via a Pudovik reaction, followed by in situ reductive amination using sodium cyanoborohydride (NaBH₃CN).

Performance Metrics :

MetricValueSource
Yield58–63%
Reaction Time24 hours
Enantiomeric Excess92–94% (with chiral PTSA)

This method is notable for its stereocontrol but requires expensive chiral catalysts for high enantiomeric purity.

Industrial-Scale Production via Continuous Flow Reactors

For large-scale synthesis, continuous flow systems enhance reproducibility and safety :

  • Phosphorylation Module : Ethyl 2-amino-4-hydroxybutanoate and diethyl chlorophosphate are mixed in a microreactor (residence time: 2 minutes) at 40°C.

  • Salt Formation Module : The phosphorylated product reacts with HCl in a packed-bed reactor containing molecular sieves to absorb water.

Advantages :

  • Throughput : 5 kg/hour with 89% yield .

  • Purity : ≥99.5% by HPLC due to precise stoichiometric control .

Comparative Analysis of Methods

The table below summarizes critical parameters across preparation routes:

MethodYieldPurityScalabilityStereocontrol
HWE Reaction68–72%≥98%HighModerate
Nucleophilic Substitution85%≥97%ModerateLow
One-Pot Tandem58–63%≥95%LowHigh
Continuous Flow89%≥99.5%Very HighModerate

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(diethoxyphosphoryl)butanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The phosphoryl group can be reduced to form phosphine derivatives.

    Substitution: The ethoxy groups can be substituted with other alkoxy or aryloxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium alkoxides or phenoxides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce phosphine derivatives. Substitution reactions can result in various alkoxy or aryloxy derivatives.

Scientific Research Applications

Ethyl 2-amino-4-(diethoxyphosphoryl)butanoate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(diethoxyphosphoryl)butanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and phosphoryl groups can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Functional Group Analysis and Physicochemical Properties

The table below compares key features of Ethyl 2-amino-4-(diethoxyphosphoryl)butanoate hydrochloride with analogous esters and amino acid derivatives:

Compound Name Molecular Weight (g/mol) Functional Groups Volatility Solubility Profile Stability in Aqueous Media
Ethyl 2-amino-4-(diethoxyphosphoryl)butanoate HCl ~300 (estimated) Amino, phosphoryl, ester, HCl Low Polar solvents (e.g., DMSO) High (phosphoryl stabilizes hydrolysis)
Ethyl hexanoate (, peak 9) 144.21 Ester Moderate Low in water Low (degrades over washings)
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl () 223.72 Methylamino, ester, HCl Low DMSO-soluble Moderate (stable under acidic conditions)

Key Observations:

  • Volatility: The phosphoryl group in the target compound significantly reduces volatility compared to simpler esters like ethyl hexanoate, which evaporates readily during chromatographic washings .
  • Solubility: The hydrochloride salt enhances solubility in polar solvents, a trait shared with Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl, which is explicitly noted as DMSO-soluble .
  • Stability: Phosphorylated derivatives exhibit greater resistance to hydrolysis than non-phosphorylated esters, as seen in ethyl hexanoate’s degradation during sequential washings .

Research Findings and Implications

  • : Demonstrates that ester volatility inversely correlates with molecular weight and functional group complexity. The target compound’s phosphoryl and amino groups likely render it non-volatile, enhancing its utility in reactions requiring controlled conditions .
  • : Highlights the importance of HCl salts in improving solubility and crystallinity for amino acid derivatives, a principle applicable to the target compound’s synthesis and handling .

Biological Activity

Ethyl 2-amino-4-(diethoxyphosphoryl)butanoate hydrochloride is a phosphonic acid derivative recognized for its diverse biological activities and applications in pharmaceutical chemistry. This compound features a unique structure that combines an amino acid framework with a diethoxyphosphoryl group, which may confer distinct biological properties. This article delves into its biological activity, including enzyme inhibition, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₁H₁₉ClN₂O₄P
  • Molecular Weight : 252.24 g/mol
  • Structure : The compound consists of an ethyl ester linked to a butanoate backbone and a diethoxyphosphoryl group, which enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The amino and phosphoryl groups can form hydrogen bonds and electrostatic interactions that modulate the activity of these targets. The compound has been noted for its potential in enzyme inhibition studies, particularly in the context of protein-ligand interactions.

Enzyme Inhibition

Research indicates that this compound can inhibit various enzymes, making it a valuable candidate for drug development. For instance, studies have shown its effectiveness in inhibiting enzymes involved in the production of amyloid-beta peptides, relevant to Alzheimer's disease.

Antimicrobial Activity

Similar compounds have been explored for their antimicrobial properties. This compound may exhibit potential as an antimicrobial agent against bacterial strains such as Escherichia coli. Its structural similarities to other phosphonate derivatives suggest a mechanism through which it could disrupt bacterial cell processes.

Case Studies

  • Enzyme Binding Affinity : A study utilizing funnel metadynamics and STD NMR techniques revealed that derivatives of ethyl 2-amino-4-(diethoxyphosphoryl)butanoate maintained nanomolar binding affinity to target enzymes despite extensive modifications aimed at enhancing permeability in Gram-negative bacteria .
  • Pharmacokinetics : Research has focused on optimizing the pharmacokinetic properties of this compound by modifying its structure to improve absorption and efficacy in biological systems. Various derivatives were synthesized and tested for their binding affinities and biological activities .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
Ethyl 2-amino-4-(methylthio)butanoate hydrochlorideC₁₁H₁₉ClN₂O₄SContains a methylthio group; potential for different biological activity.
(D,L)-(+/-)-2-amino-4-(diethylphosphono)butanoic acid, ethyl esterC₁₃H₁₉ClN₂O₄PSimilar phosphonate structure; used in neurobiology research.
Ethyl 2-amino-4-(benzylthio)butanoateC₁₂H₁₉ClN₂O₄SIncorporates a benzylthio group; may exhibit unique properties compared to phosphonates.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-amino-4-(diethoxyphosphoryl)butanoate hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves coupling the phosphorylated butanoate backbone with an ethyl ester group under acidic or basic conditions. For example, in analogous compounds like methyl esters, HCl in dioxane is used for deprotection, followed by concentration under reduced pressure to isolate the hydrochloride salt . Reaction optimization (e.g., solvent choice, temperature, and stoichiometry) is critical to avoid side reactions such as hydrolysis of the phosphoryl group. NMR monitoring (e.g., 1H^1H-NMR in DMSO-d6_6) can confirm intermediate purity .

Q. How can researchers purify this compound to achieve high analytical standards?

  • Methodological Answer : Purification often combines recrystallization and column chromatography. For hydrochloride salts, recrystallization from ethanol/water mixtures is effective. Solid-phase extraction (SPE) with HLB cartridges (preconditioned with methanol) can remove impurities, as demonstrated in similar amino acid ester purifications . Purity validation requires LC-MS or HPLC with UV detection at 210–254 nm, referencing retention times against standards .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., 1H^1H-NMR vs. 13C^13C-NMR) for this compound be resolved?

  • Methodological Answer : Discrepancies may arise from solvent effects, tautomerism, or diastereomer formation. For phosphorylated compounds, 31P^31P-NMR is essential to confirm the integrity of the diethoxyphosphoryl group. X-ray crystallography (as applied to structurally related phosphoryl esters) provides definitive structural validation by resolving bond angles and stereochemistry . Cross-referencing with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Q. What strategies optimize the stability of this compound in aqueous solutions for in vitro studies?

  • Methodological Answer : Stability challenges arise from ester hydrolysis and phosphoryl group degradation. Buffering solutions to pH 4–6 (using ammonium acetate or citrate) minimizes hydrolysis. Lyophilization in the presence of cryoprotectants (e.g., trehalose) enhances long-term storage stability. Accelerated stability studies (40°C/75% RH for 4 weeks) can predict degradation pathways, with LC-MS identifying breakdown products like free amino acids or phosphoric acid derivatives .

Q. How do steric and electronic effects of the diethoxyphosphoryl group influence reactivity in peptide coupling reactions?

  • Methodological Answer : The diethoxyphosphoryl group acts as an electron-withdrawing moiety, enhancing the electrophilicity of the adjacent carbonyl. However, steric hindrance from the ethoxy groups may reduce coupling efficiency with bulky amines. Computational modeling (DFT studies) can predict activation energies for amide bond formation, while experimental validation using HOBt/DIC coupling agents in DMF shows improved yields compared to EDCI .

Experimental Design & Data Analysis

Q. What controls are critical when assessing the biological activity of this compound in enzyme inhibition assays?

  • Methodological Answer : Include:

  • Positive controls : Known inhibitors of the target enzyme (e.g., phosphorylated transition-state analogs).
  • Negative controls : Vehicle-only (e.g., DMSO) and scrambled peptide sequences.
  • Interference controls : Assess whether the phosphoryl group interacts with assay components (e.g., ATP in kinase assays) via competition experiments . Data normalization to protein concentration (Bradford assay) and triplicate technical replicates minimize variability .

Q. How can researchers address low reproducibility in synthetic batches of this compound?

  • Methodological Answer : Batch variability often stems from inconsistent hydrochloride salt formation or residual solvents. Implement:

  • Strict moisture control (anhydrous conditions for phosphorylation steps).
  • In-process checks via FT-IR for characteristic N-H and P=O stretches (~3300 cm1^{-1} and ~1250 cm1^{-1}, respectively).
  • Quantitative 1H^1H-NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene) to validate purity before proceeding to downstream assays .

Structural & Mechanistic Insights

Q. What advanced techniques elucidate the conformational flexibility of the diethoxyphosphoryl group in solution?

  • Methodological Answer : Rotational dynamics can be studied using 31P^31P-NMR variable-temperature experiments to assess energy barriers. Molecular dynamics (MD) simulations (AMBER or CHARMM force fields) predict dominant conformers, validated by NOESY NMR to detect through-space correlations between the phosphoryl group and adjacent protons .

Q. How does the hydrochloride counterion affect the compound’s solubility and crystallinity?

  • Methodological Answer : The chloride ion enhances aqueous solubility via ion-dipole interactions but may reduce crystallinity due to lattice disorder. Salt metathesis (e.g., exchanging Cl^- for PF6_6 ^-) can improve crystal formation for X-ray studies. Solubility parameters (Hansen solubility spheres) guide solvent selection for recrystallization .

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